molecular formula C14H12FNO B14113603 2-Acetamino-2'-fluorobiphenyl

2-Acetamino-2'-fluorobiphenyl

Cat. No.: B14113603
M. Wt: 229.25 g/mol
InChI Key: KQQWQJAUZWCYLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-2’-fluorobiphenyl can be achieved through various synthetic routes. One common method involves the acylation of 2’-fluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 2-Acetamino-2’-fluorobiphenyl may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-2’-fluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamino-2’-fluorobiphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamino-2’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The acetamido group and fluorine atom play crucial roles in its reactivity and interactions with other molecules. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobiphenyl: Lacks the acetamido group, making it less reactive in certain chemical reactions.

    2-Acetamino-2’-chlorobiphenyl: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and properties.

    2-Acetamino-2’-bromobiphenyl: Contains a bromine atom, which also affects its chemical behavior.

Uniqueness

2-Acetamino-2’-fluorobiphenyl is unique due to the presence of both the acetamido group and the fluorine atom. This combination imparts specific reactivity and properties that are distinct from other similar compounds. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

2-Acetamino-2'-fluorobiphenyl is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews existing literature on its biological activity, including mechanisms of action, pharmacokinetics, and toxicity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic amine derivative characterized by the presence of a fluorine atom on one of its biphenyl rings. This modification can influence its biological interactions and pharmacological effects.

The biological activity of this compound can be associated with its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives of acetamido compounds have been reported to exhibit analgesic effects through COX inhibition .
  • Anticonvulsant Properties : Some studies suggest that biphenyl derivatives can exhibit anticonvulsant activity, potentially making them candidates for treating epilepsy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems:

ParameterValue
AbsorptionRapid absorption
DistributionHigh plasma protein binding
MetabolismHepatic metabolism via cytochrome P450 enzymes
EliminationRenal excretion

These parameters indicate that the compound may have a favorable pharmacokinetic profile for therapeutic applications.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety of this compound. Investigative toxicology has highlighted potential adverse effects associated with aromatic amines:

  • Carcinogenic Potential : Various studies have indicated that related compounds can exhibit carcinogenic properties in animal models. For example, 4-amino-biphenyl has been associated with bladder cancer in several species .
  • Neurotoxicity : Some derivatives have been linked to neurotoxic effects, necessitating careful evaluation during drug development .

Case Studies

  • Anticonvulsant Activity : A study demonstrated that certain biphenyl derivatives exhibited significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .
  • Carcinogenicity Assessment : Research on related aromatic amines has shown a spectrum of carcinogenic responses in different animal models, highlighting the need for comprehensive toxicological evaluations when considering this compound for clinical use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetamino-2'-fluorobiphenyl, and how can purity be ensured post-synthesis?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the fluorine and acetamino groups. For example, 18F-labeled biphenyl derivatives have been synthesized via palladium-mediated coupling of fluorinated aryl halides with boronic acid derivatives . Post-synthesis, purification is critical. Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Mass spectrometry (HRMS) should validate the molecular ion peak (e.g., m/z ≈ 244.09 for C15H13FO2 derivatives) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions. For fluorobiphenyl derivatives, ortho-fluorine substituents induce distinct splitting patterns in aromatic protons due to spin-spin coupling (e.g., ³JHF ~20 Hz) .
  • X-ray Crystallography : Resolve crystal structures to analyze steric effects of the fluorine and acetamino groups. Compare with control compounds (e.g., unfluorinated analogs) to isolate electronic vs. steric contributions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition thresholds .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation. Monitor stability via periodic HPLC analysis (e.g., every 3 months). If degradation is observed (>5% impurity), repurify using preparative TLC with dichloromethane/methanol (95:5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for fluorinated biphenyl derivatives?

  • Methodological Answer : Contradictions may arise from dynamic rotational isomerism. Conduct variable-temperature NMR (VT-NMR) experiments between –40°C and 80°C to observe coalescence of split signals. For example, restricted rotation in ortho-fluorobiphenyls can cause doubling of aromatic proton signals at low temperatures . Compare results with computational models (DFT calculations) to predict energy barriers for rotation .

Q. What strategies are effective for separating isomers (e.g., 2'-fluoro vs. 3'-fluoro) in biphenyl derivatives during synthesis?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), with hexane/isopropanol mobile phases. Alternatively, employ recrystallization in ethanol/water mixtures, leveraging differences in solubility between isomers. Confirm isomer identity via NOESY NMR to detect spatial proximity of substituents .

Q. How can computational modeling predict the electronic effects of fluorine substitution on biphenyl systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (e.g., λmax shifts in acetonitrile) to validate computational predictions. Fluorine’s electron-withdrawing effect typically reduces HOMO energy by ~0.5 eV in ortho-substituted biphenyls .

Q. What experimental designs are suitable for studying intermolecular interactions (e.g., fluorine-hydrogen bonding) in fluorobiphenyl derivatives?

  • Methodological Answer : Use X-ray crystallography to identify short F···H contacts (<2.5 Å) indicative of hydrogen bonding. Pair with solution-phase studies (e.g., titration experiments monitored by ¹⁹F NMR) to quantify association constants. For example, monitor chemical shift changes of the fluorine signal upon addition of hydrogen bond donors (e.g., phenol) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Melting Point : Compare DSC (differential scanning calorimetry) data with literature values (±3°C tolerance).
  • Spectral Data : Reference NIST Chemistry WebBook entries for fluorobiphenyl analogs (e.g., CAS 321-60-8) to verify NMR/IR peaks .
  • Collaborative Testing : Share samples with independent labs for parallel analysis, ensuring standardized protocols (e.g., solvent purity, NMR referencing) .

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12FNO/c1-10(17)16-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15/h2-9H,1H3,(H,16,17)

InChI Key

KQQWQJAUZWCYLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2F

Origin of Product

United States

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